Mefenamic Acid D4 is a deuterated analog of mefenamic acid, which is classified as a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily utilized as an internal standard in quantitative mass spectrometry experiments involving mefenamic acid. Its chemical formula is with a molecular weight of approximately 245.3 g/mol. Mefenamic Acid D4 retains the biological activity of its non-deuterated counterpart, exhibiting significant analgesic and anti-inflammatory properties, making it useful in pharmacokinetic studies and drug monitoring .
The synthesis of Mefenamic Acid D4 typically involves deuteration processes applied to the original mefenamic acid structure. One common method includes the use of deuterated solvents or reagents during the synthesis process to incorporate deuterium into specific positions on the molecule. The standard synthesis pathway for mefenamic acid itself involves the reaction between anthranilic acid and 2,3-dimethylbenzoyl chloride, followed by modifications to achieve the deuterated form. This process allows for precise control over the incorporation of deuterium, ensuring the integrity and functionality of the resulting compound .
Mefenamic Acid D4 features a structure similar to that of mefenamic acid, with the substitution of hydrogen atoms by deuterium. The molecular structure can be represented as follows:
Data regarding its structural properties can be accessed through databases such as PubChem, which provides detailed information on its chemical characteristics and classifications .
Mefenamic Acid D4 participates in various chemical reactions typical of NSAIDs. It primarily acts as a cyclooxygenase (COX) inhibitor, selectively inhibiting COX-2 over COX-1. This selective inhibition is crucial for reducing inflammation while minimizing gastrointestinal side effects commonly associated with traditional NSAIDs. The reaction mechanism involves binding to the active site of COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .
The mechanism of action for Mefenamic Acid D4 parallels that of mefenamic acid. It exerts its effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The binding affinity for COX-2 is notably strong, with a dissociation constant (Kd) reported at 4 nM and an inhibition constant (Ki) around 10 µM for COX-2-dependent oxygenation processes. This inhibition leads to a decrease in prostaglandin synthesis, thereby alleviating pain and inflammation in biological systems .
Mefenamic Acid D4 possesses several notable physical and chemical properties:
These properties make Mefenamic Acid D4 suitable for use in various analytical applications, particularly in mass spectrometry where precise quantification is required .
Mefenamic Acid D4 is primarily employed as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its high purity (>99%) allows for accurate quantitative measurements of mefenamic acid in biological samples or drug formulations. Additionally, it plays a significant role in pharmacokinetic studies aimed at understanding drug metabolism pathways by distinguishing metabolites derived from both Mefenamic Acid and its deuterated form .
Moreover, due to its analgesic and anti-inflammatory properties, Mefenamic Acid D4 can also be utilized in research focused on inflammation and pain management, providing insights into the pharmacodynamics and pharmacokinetics of NSAIDs .
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7